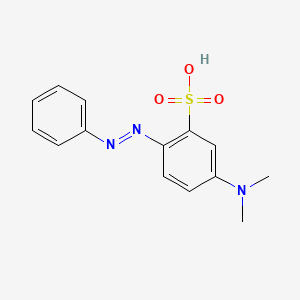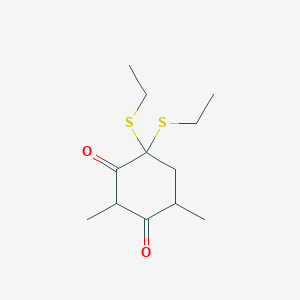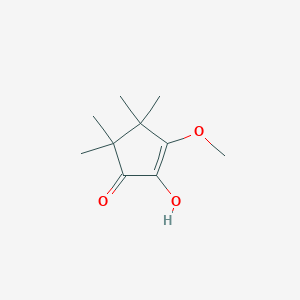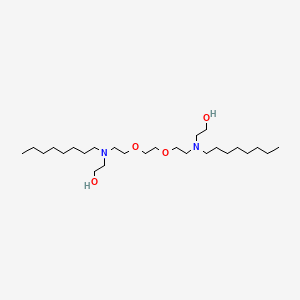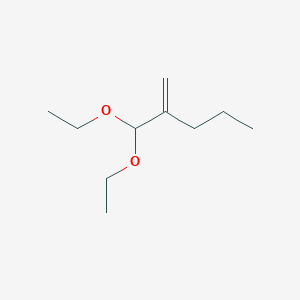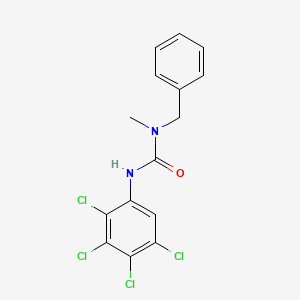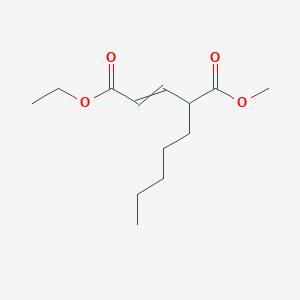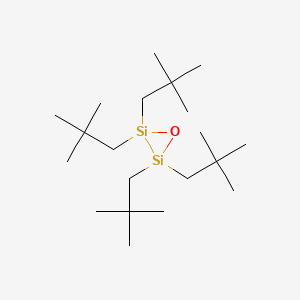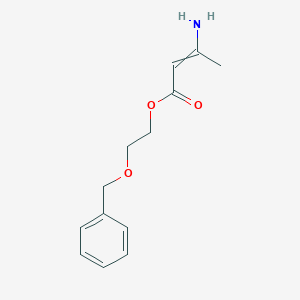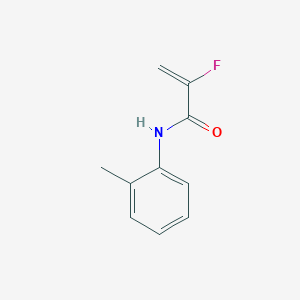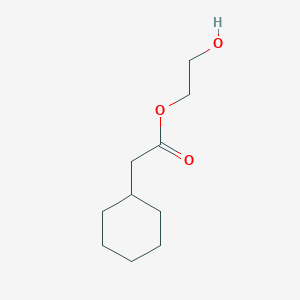
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate typically involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enylidene linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enylidene linkage can be reduced to form a saturated alkyl chain.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the enylidene linkage may produce a saturated alkyl chain.
科学的研究の応用
Chemistry
In chemistry, (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the discovery of new drugs or bioactive compounds.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to changes in their activity. The enylidene linkage and hydroxyl group may also play a role in its biological activity by participating in hydrogen bonding or other interactions with target molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 5-methyl-2,4-dioxopyrimidine
- 1-(4-hydroxybut-2-enylidene)-2-oxopyrimidine
- 5-methyl-4-oxopyrimidine-2-olate
Uniqueness
What sets (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate apart is its unique combination of functional groups. The presence of the enylidene linkage and hydroxyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C9H10N2O3/c1-7-6-11(4-2-3-5-12)9(14)10-8(7)13/h2-4,6,12H,5H2,1H3/b3-2?,11-4+ |
InChIキー |
WWAUXDSILNSHJY-KJLAGPBGSA-N |
異性体SMILES |
CC1=C/[N+](=C\C=CCO)/C(=NC1=O)[O-] |
正規SMILES |
CC1=C[N+](=CC=CCO)C(=NC1=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



